8-HYDRAZINO-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-HYDRAZINO-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C17H22N6O4 and a molecular weight of 374.403 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-HYDRAZINO-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with a suitable halide, followed by hydrazination to introduce the hydrazino group . The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
8-HYDRAZINO-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
8-HYDRAZINO-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-HYDRAZINO-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
- 8-Hydrazino-7-[(2S)-2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-HYDRAZINO-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific hydrazino and hydroxyphenoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-hydrazinyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-10-6-4-5-7-12(10)27-9-11(24)8-23-13-14(19-16(23)20-18)21(2)17(26)22(3)15(13)25/h4-7,11,24H,8-9,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIAFKQVHWLQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.